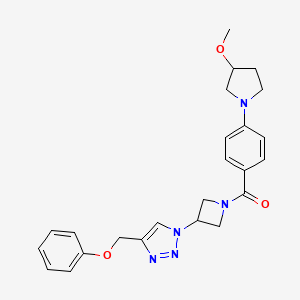
(4-(3-methoxypyrrolidin-1-yl)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(4-(3-methoxypyrrolidin-1-yl)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone" is a complex organic molecule characterized by the presence of multiple functional groups, including a methoxypyrrolidinyl group, a phenyl group, a triazolyl group, and an azetidinyl group. This compound exhibits interesting chemical properties due to the diverse functionalities it contains, making it a subject of research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reaction conditions and reagents. One possible synthetic route includes the following steps:
Formation of (3-methoxypyrrolidin-1-yl)phenyl precursor: : This can be achieved through the reaction of 3-methoxypyrrolidine with a suitable phenyl halide under basic conditions.
Azetidin-1-yl intermediate synthesis: : The azetidin-1-yl group is synthesized by reacting an azetidine derivative with 4-(phenoxymethyl)-1H-1,2,3-triazole under specific conditions to ensure proper triazole ring formation.
Coupling of intermediates: : The final step involves coupling the (3-methoxypyrrolidin-1-yl)phenyl precursor with the azetidin-1-yl intermediate to form the target compound. This step might require a coupling agent and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the aforementioned synthetic route while optimizing reaction conditions to maximize yield and purity. Factors such as temperature, pressure, reaction time, and solvent choice are fine-tuned to ensure the process is efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: : Reduction reactions can target the triazole or azetidinyl ring, leading to partial or complete hydrogenation.
Substitution: : The phenyl and triazole rings allow for various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include KMnO₄ or Na₂Cr₂O₇ under acidic conditions.
Reduction: : Catalytic hydrogenation using Pd/C or PtO₂ as catalysts.
Substitution: : Various electrophilic or nucleophilic reagents, such as halogens or Grignard reagents, under controlled conditions.
Major Products Formed
Oxidation products: : Aldehydes, ketones, or carboxylic acids.
Reduction products: : Partially or fully hydrogenated derivatives.
Substitution products: : Halogenated, nitrated, or sulfonated compounds.
Scientific Research Applications
Chemistry
This compound is used as a building block for synthesizing complex organic molecules and as a reagent in various organic transformations.
Biology
Medicine
The compound's structural complexity makes it a candidate for drug development, particularly as a scaffold for designing molecules with therapeutic potential.
Industry
In the industrial sector, this compound is explored for its use in materials science, particularly in the synthesis of polymers and other advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its diverse functional groups allow it to participate in multiple biochemical pathways, leading to a range of biological activities. Specific pathways involved might include enzyme inhibition, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
This compound can be compared with other multifunctional organic molecules, such as:
(4-aminophenyl)(3-phenyl-1H-1,2,3-triazol-1-yl)methanone
(4-(dimethylamino)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
These similar compounds share structural elements but differ in functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of (4-(3-methoxypyrrolidin-1-yl)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone lies in the specific combination of functional groups, which imparts unique properties and applications.
Properties
IUPAC Name |
[4-(3-methoxypyrrolidin-1-yl)phenyl]-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-31-23-11-12-27(16-23)20-9-7-18(8-10-20)24(30)28-14-21(15-28)29-13-19(25-26-29)17-32-22-5-3-2-4-6-22/h2-10,13,21,23H,11-12,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYFDUCXWCGQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
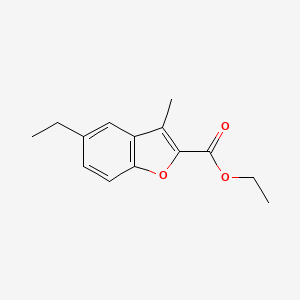
![2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2971146.png)
![ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2971147.png)

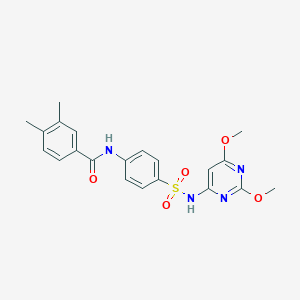
![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2971150.png)

![2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2971155.png)
![1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2971157.png)
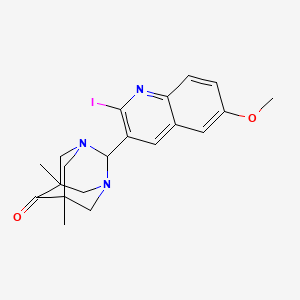
![N-(4-ethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2971163.png)

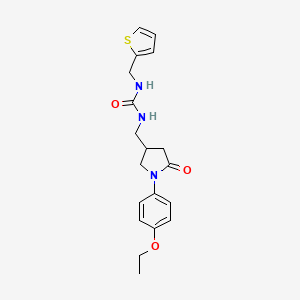
![1-acetyl-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide](/img/structure/B2971167.png)
